molecular formula C10H11NO4 B573849 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) CAS No. 174890-60-9

1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI)

Cat. No.: B573849
CAS No.: 174890-60-9
M. Wt: 209.20 g/mol
InChI Key: HJUURQGUOSQROX-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) typically involves the esterification of 1,3-benzodioxole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The amino group is introduced through nitration followed by reduction .

Industrial Production Methods

the general approach would involve large-scale esterification and nitration reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amino group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) is unique due to the presence of both the methylenedioxy and amino functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

174890-60-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 5-amino-1,3-benzodioxole-2-carboxylate

InChI

InChI=1S/C10H11NO4/c1-2-13-9(12)10-14-7-4-3-6(11)5-8(7)15-10/h3-5,10H,2,11H2,1H3

InChI Key

HJUURQGUOSQROX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1OC2=C(O1)C=C(C=C2)N

Canonical SMILES

CCOC(=O)C1OC2=C(O1)C=C(C=C2)N

Synonyms

1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI)

Origin of Product

United States

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